2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one
Overview
Description
2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a bicyclic compound that contains a nitrogen and oxygen atom in its ring structure.3.1.16,10.01,5]tridecan-3-one.
Scientific Research Applications
Synthesis Techniques : The compound and its derivatives are involved in various synthesis techniques. For instance, Wu and Chern (1997) explored the synthesis of 4-oxo- and 4-anti-formyl-8,10,12,13-tetraoxapentacyclo[5.5.1.02,6.03,11.05,9]tridecanes through ozonolysis and reduction with dimethyl sulfide (Wu & Chern, 1997).
Novel Heterocycles Formation : Svetlik, Hanuš, and Bella (1989) reported on the formation of novel rigid seven-membered heterocycles, indicating the versatility of such compounds in creating new chemical structures (Svetlik, Hanuš, & Bella, 1989).
Stereochemical Analysis : Research by Smetanin et al. (2020) focused on stereoselective assembly of 3,4-epoxypyrrolines, which highlights the compound's utility in stereochemical applications (Smetanin et al., 2020).
Basicity Properties : Bazzicalupi et al. (1994) studied the basicity properties of oxa-aza macrobicyclic receptors, demonstrating the compound's relevance in understanding proton transfer behavior (Bazzicalupi et al., 1994).
Biological and Pharmacological Activities : Mukherjee and Das (2016) discussed the synthesis of structurally diversified 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates, emphasizing their potential in evaluating biological and pharmacological activities (Mukherjee & Das, 2016).
Green Chemistry Applications : Jha, Naidu, and Abdelkhalik (2013) developed an environmentally friendly synthesis method for related polycyclic compounds, showcasing the compound's role in green chemistry (Jha, Naidu, & Abdelkhalik, 2013).
Antiviral Activities : The synthesis and antiviral activity of polycyclic N-amidoimides based on similar structures were explored by Selivanov et al. (2019), indicating potential medical applications (Selivanov et al., 2019).
Fungicidal Activities : Dong et al. (2008) synthesized derivatives and investigated their fungicidal activities, demonstrating the compound's utility in agricultural sciences (Dong et al., 2008).
properties
CAS RN |
15252-86-5 |
---|---|
Product Name |
2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one |
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one |
InChI |
InChI=1S/C11H15NO2/c13-10-12-9-8-2-6-1-7(3-8)5-11(9,4-6)14-10/h6-9H,1-5H2,(H,12,13) |
InChI Key |
ZGVFSOAMOWPNOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC4(C2)C3NC(=O)O4 |
Canonical SMILES |
C1C2CC3CC1CC4(C2)C3NC(=O)O4 |
synonyms |
2H-4,8:6,9a-Dimethanocyclooctoxazol-2-one,octahydro-(8CI,9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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